N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride
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Overview
Description
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of thiazolopyridine and picolinamide, which are structures commonly explored for their biological activities. This compound is particularly noted for its role as an inhibitor in various biochemical pathways, making it a subject of interest in drug development and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride typically involves the following steps:
Formation of the Thiazolopyridine Core: This is achieved by cyclization reactions involving appropriate starting materials such as 2-aminopyridine and thioglycolic acid under acidic conditions.
Attachment of the Picolinamide Moiety: The thiazolopyridine core is then reacted with picolinic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride involves its interaction with specific molecular targets, such as factor Xa. By binding to the active site of factor Xa, it inhibits its activity, thereby preventing the conversion of prothrombin to thrombin, a key step in the coagulation process. This inhibition reduces the formation of blood clots, making it a valuable compound in anticoagulant therapy .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride: Another thiazolopyridine derivative with similar structural features but different functional groups.
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide: A related compound with a thiophene moiety instead of picolinamide.
Uniqueness
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride is unique due to its specific combination of the thiazolopyridine and picolinamide moieties, which confer distinct biological activities and chemical properties. Its ability to inhibit factor Xa with high specificity and potency sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS.ClH/c17-11(9-3-1-2-5-14-9)16-12-15-8-4-6-13-7-10(8)18-12;/h1-3,5,13H,4,6-7H2,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBMKYZRLABGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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